(5-二甲基氨基萘-1-磺酰胺)苯

描述

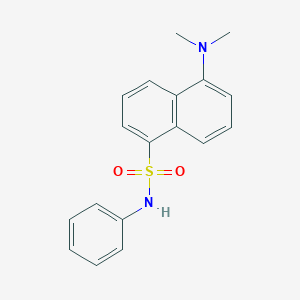

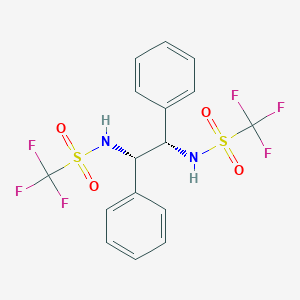

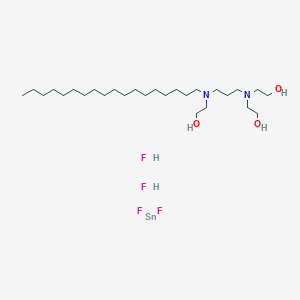

“(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” is a chemical compound with the molecular formula C18H18N2O2S . It has an average mass of 326.413 Da and a monoisotopic mass of 326.108887 Da . This compound is utilized in various scientific research fields, including organic synthesis, pharmaceuticals, and fluorescence imaging.

Molecular Structure Analysis

The molecular structure of “(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Relevant Papers One relevant paper is "Interaction Between 5-Dimethylaminonaphthalene-1-Sulfonamido and Human Serum Albumin" . The paper used the fluorescence of DNSA (5-dimethyl-aminonaphthalene-1-sulfonamido) in solution with human serum albumin to study the binding characteristics of DNSA to this protein. Such binding is apparently hydrophobic in nature and occurs near the tryptophan residue of the protein .

科学研究应用

Fluorescence Sensor for Fluoride Ion Detection

Scientific Field

Chemistry, specifically fluorescence spectroscopy.

Application Summary

The compound is used as a fluorescence sensor for detecting fluoride ions. This application is particularly useful in environmental monitoring and healthcare.

Method of Application

The compound, referred to as sensor R1, is synthesized and characterized by 1H- and 13C-NMR, IR, HRMS, and single-crystal X-ray diffraction. The addition of fluoride ion to a solution of sensor R1 results in the appearance of a new absorption band at 310 nm, which corresponds to the deprotonated species, and quenching of the peak at an emission wavelength of 562 nm .

Results or Outcomes

The complexation ratio of the complex formed between sensor R1 and fluoride ion was found to be 1:1. The Stern−Volmer quenching constant (Ksv) between sensor R1 and fluoride ion was characterized as 7157 M−1 .

Green Solvent

Scientific Field

Green Chemistry.

Application Summary

The compound, sold under the brand name Rhodiasolv PolarClean, is used as a non-toxic replacement for common polar aprotic solvents .

Method of Application

The compound is synthesized via two different base-catalysed Michael additions from readily available building blocks. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

Results or Outcomes

Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

Peptide Dimethylation

Scientific Field

Biochemistry.

Application Summary

The compound is used for the derivatization of amine groups in peptides, which can control the fragmentation of peptides during collisional fragmentation .

Method of Application

The compound is used to derivatize the amine groups of peptides. The derivatized peptides are then subjected to collisional fragmentation .

Results or Outcomes

The tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .

Fluorescence Sensor for Various Anions

Application Summary

The compound, also referred to as sensor R1, can be used as a fluorescence sensor for various anions, not just fluoride ions .

Method of Application

The compound is synthesized and characterized by 1H- and 13C-NMR, IR, HRMS, and single-crystal X-ray diffraction. The addition of various anions to a solution of sensor R1 results in a slight decrease in corresponding peaks in the UV-visible and emission spectra of sensor R1 .

Results or Outcomes

The aromatic proton resonances of sensor R1 shifted upfield when adding various anions. The complexation ratio of the complex formed between sensor R1 and various anions was found to be 1:1 .

N-Arylation in SNAr Reaction

Application Summary

The compound, sold under the brand name Rhodiasolv PolarClean, can be used for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Results or Outcomes

Control of Peptide Fragmentation

Application Summary

The compound can be used to control the fragmentation of peptides during collisional fragmentation .

属性

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

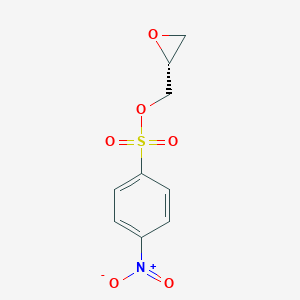

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)